

Application Notes and Protocols for BMS-561392

Cell-Based Assays

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Compound of Interest

Compound Name: BMS-561392

Cat. No.: B1667220

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Introduction

BMS-561392 is a potent and selective inhibitor of the Tumor Necrosis Factor- α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase that cleaves the membrane-bound precursor of Tumor Necrosis Factor- α (pro-TNF- α) to its soluble, biologically active form.[1][2] Dysregulation of TACE activity is implicated in various inflammatory diseases, including rheumatoid arthritis, and in cancer progression.[2][3] TACE also functions as an α -secretase involved in the processing of the Amyloid Precursor Protein (APP), cleaving it within the amyloid- β (A β) domain and thus precluding the formation of neurotoxic A β peptides.[1]

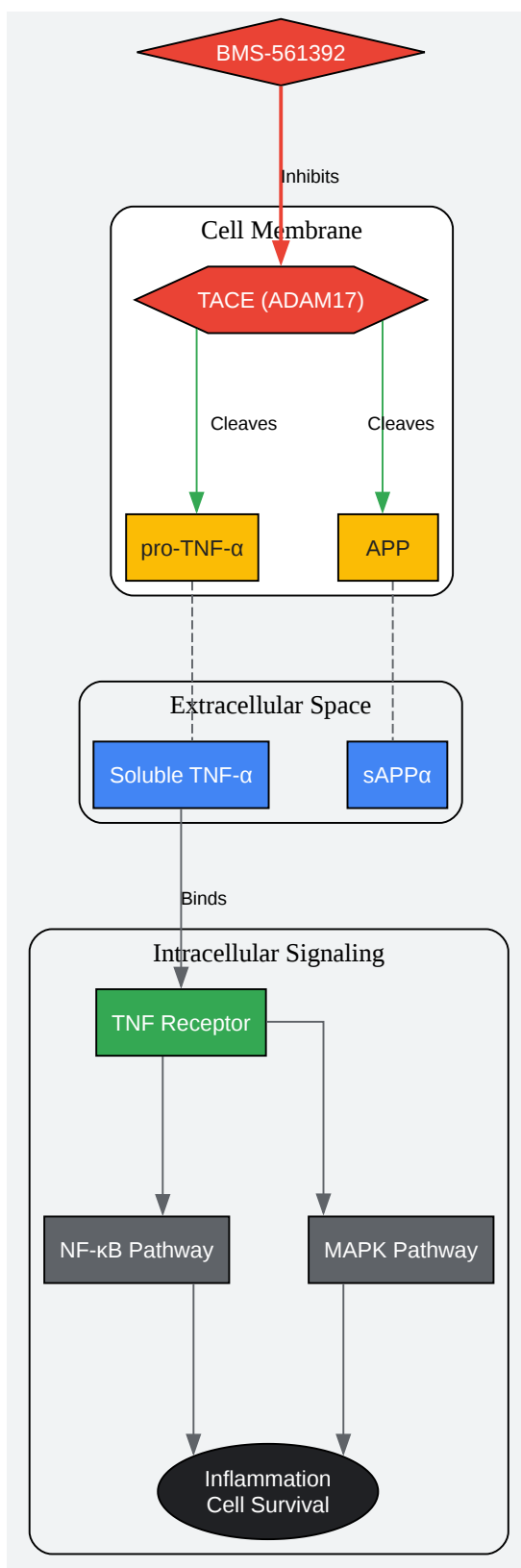
These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of **BMS-561392** on TACE-mediated shedding of TNF- α and soluble APP α (sAPP α).

Mechanism of Action and Signaling Pathway

BMS-561392 directly inhibits the enzymatic activity of TACE, preventing the cleavage and release of its substrates from the cell surface. The primary consequence of TACE inhibition is the reduction of soluble TNF- α , a potent pro-inflammatory cytokine. By blocking TACE, **BMS-561392** interferes with the TNF- α signaling cascade, which can otherwise lead to the activation

of downstream pathways such as NF- κ B and MAPK, promoting inflammation, cell survival, and proliferation.

Furthermore, TACE is involved in the shedding of a wide array of other cell surface proteins, including growth factor receptors and their ligands (e.g., EGFR ligands) and cytokine receptors (e.g., IL-6R).^{[3][4]} Inhibition of TACE can therefore have pleiotropic effects on various signaling pathways. In the context of Alzheimer's disease research, inhibition of TACE-mediated APP processing is of significant interest.^[1]



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Figure 1: TACE Signaling Pathway and Inhibition by **BMS-561392**.

Quantitative Data Summary

The inhibitory potency of **BMS-561392** has been evaluated in various in vitro and cell-based assays. The following table summarizes key quantitative data.

Parameter	Cell Line/System	Substrate	IC ₅₀ Value	Reference
TACE Activity	In Vitro Enzymatic Assay	Fluorogenic Peptide	0.20 nM	[5]
TNF- α Secretion	CHO cells expressing pro-TNF- α	pro-TNF- α	0.15 μ M	[1]
sAPP α Secretion	CHO cells expressing APPwt	APP	4.47 μ M	[1]
sAPP α Secretion	CHO cells expressing APP ^{swe}	APP	0.23 μ M	[1]

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced TNF- α Release in RAW 264.7 Macrophages

This protocol describes a cell-based assay to determine the potency of **BMS-561392** in inhibiting the release of TNF- α from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

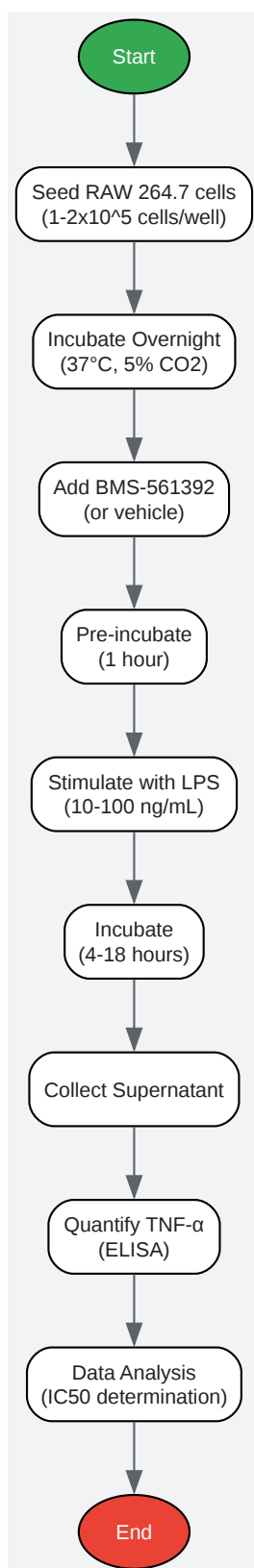
- RAW 264.7 cells (ATCC® TIB-71™)
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS), heat-inactivated

- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli O55:B5
- **BMS-561392**
- DMSO (cell culture grade)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- Mouse TNF- α ELISA kit

Procedure:

- Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 μ L of culture medium.[6] Incubate overnight to allow for cell attachment.
- Compound Preparation: Prepare a stock solution of **BMS-561392** in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1%.
- Compound Treatment: The following day, carefully remove the culture medium from the wells. Add 100 μ L of medium containing the desired concentrations of **BMS-561392** or vehicle control (medium with the same percentage of DMSO). Pre-incubate the cells with the compound for 1 hour at 37°C.
- LPS Stimulation: Prepare a 2X working solution of LPS in culture medium. Add 100 μ L of the 2X LPS solution to each well to achieve a final concentration of 10-100 ng/mL.[6] The final volume in each well will be 200 μ L.
- Incubation: Incubate the plate for 4-18 hours at 37°C.[6][7]

- **Sample Collection:** After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF- α measurement.
- **TNF- α Quantification:** Measure the concentration of TNF- α in the cell culture supernatants using a commercially available mouse TNF- α ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of TNF- α inhibition for each concentration of **BMS-561392** compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.



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Figure 2: Workflow for the LPS-induced TNF-α release assay.

Protocol 2: Inhibition of sAPP α Secretion in CHO Cells

This protocol details a cell-based assay to assess the effect of **BMS-561392** on the constitutive α -secretase activity of TACE, measured by the secretion of sAPP α from Chinese Hamster Ovary (CHO) cells stably expressing human APP.

Materials:

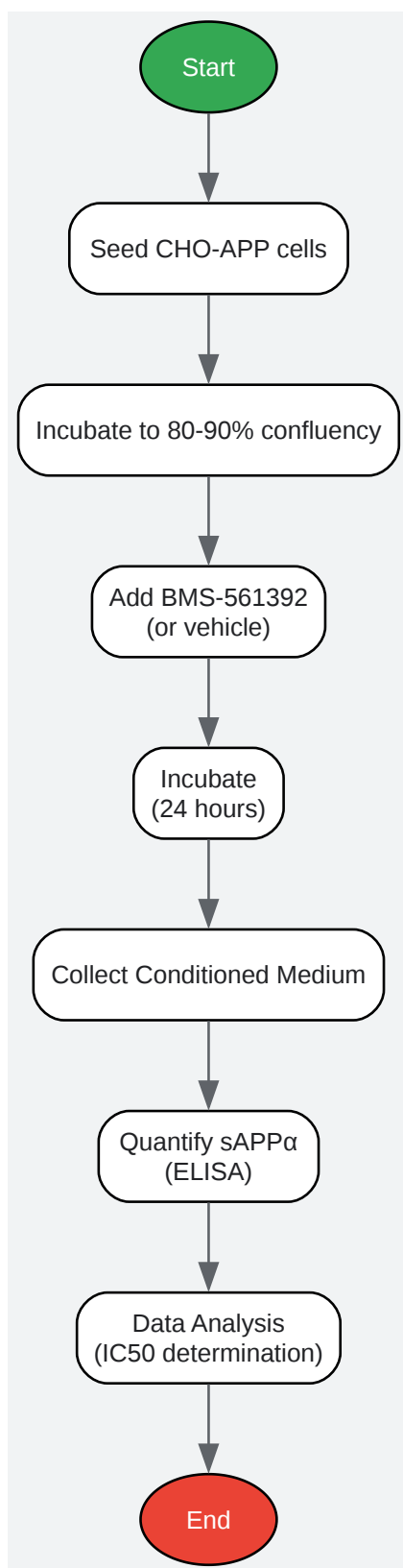
- CHO cells stably expressing human APP (e.g., APP695wt or APPswe)
- Appropriate cell culture medium for CHO cells (e.g., F-12K Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **BMS-561392**
- DMSO (cell culture grade)
- Phosphate Buffered Saline (PBS)
- 24-well or 96-well cell culture plates
- Human sAPP α ELISA kit

Procedure:

- **Cell Culture:** Culture CHO-APP cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Cell Seeding:** Seed the CHO-APP cells into a 24-well or 96-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
- **Compound Preparation:** Prepare a stock solution and subsequent dilutions of **BMS-561392** in culture medium as described in Protocol 1.
- **Compound Treatment:** When cells are at the desired confluency, aspirate the medium and replace it with fresh medium containing various concentrations of **BMS-561392** or a vehicle

control.

- Incubation: Incubate the cells for 24 hours at 37°C to allow for APP processing and secretion of sAPP α .^[1]
- Sample Collection: After the incubation period, collect the conditioned medium from each well. It is advisable to centrifuge the collected medium to pellet any detached cells or debris.
- sAPP α Quantification: Measure the concentration of sAPP α in the conditioned medium using a human sAPP α ELISA kit according to the manufacturer's protocol.
- Data Analysis: Calculate the percentage of sAPP α inhibition for each concentration of **BMS-561392** relative to the vehicle-treated control. Determine the IC₅₀ value by performing a non-linear regression analysis of the dose-response curve.



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Figure 3: Workflow for the sAPP α secretion assay.

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